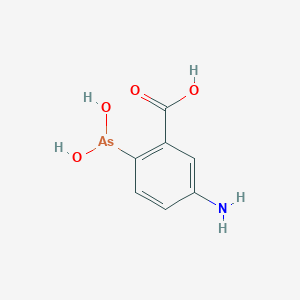
5-Amino-2-(dihydroxyarsanyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-(dihydroxyarsanyl)benzoic acid is an organoarsenic compound that features both amino and dihydroxyarsanyl functional groups attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(dihydroxyarsanyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-aminobenzoic acid to form 5-amino-2-nitrobenzoic acid, followed by reduction to yield the desired compound. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industry standards for purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-(dihydroxyarsanyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The dihydroxyarsanyl group can be oxidized to form arsenic acids.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as arsenic acids and substituted benzoic acids, which can be further utilized in different chemical syntheses.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-(dihydroxyarsanyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organoarsenic compounds.
Biology: The compound’s unique properties make it a candidate for studying arsenic’s biological effects and potential therapeutic uses.
Medicine: Research is ongoing into its potential as an anti-cancer agent due to arsenic’s known cytotoxic properties.
Industry: It is used in the development of advanced materials, including semiconductors and catalysts.
Wirkmechanismus
The mechanism by which 5-Amino-2-(dihydroxyarsanyl)benzoic acid exerts its effects involves the interaction of its functional groups with biological molecules. The dihydroxyarsanyl group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes, making it a potential therapeutic agent for diseases involving rapid cell proliferation, such as cancer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-2-nitrobenzoic acid: An intermediate in the synthesis of 5-Amino-2-(dihydroxyarsanyl)benzoic acid.
2-Amino-5-chlorobenzoic acid: A structurally similar compound with different substituents.
5-Aminosalicylic acid: Known for its anti-inflammatory properties and used in treating inflammatory bowel disease.
Uniqueness
This compound is unique due to the presence of the dihydroxyarsanyl group, which imparts distinct chemical reactivity and potential biological activity not found in its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
5424-99-7 |
|---|---|
Molekularformel |
C7H8AsNO4 |
Molekulargewicht |
245.06 g/mol |
IUPAC-Name |
5-amino-2-dihydroxyarsanylbenzoic acid |
InChI |
InChI=1S/C7H8AsNO4/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,12-13H,9H2,(H,10,11) |
InChI-Schlüssel |
HLGPZZRKNRUJOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)C(=O)O)[As](O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


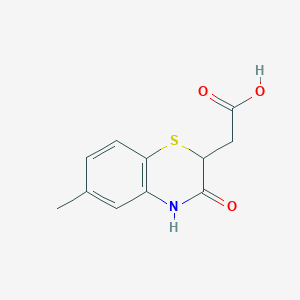
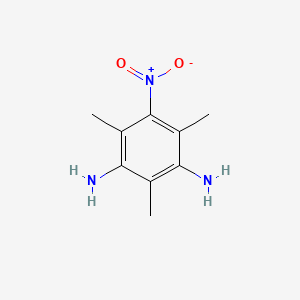


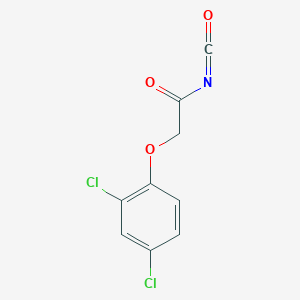
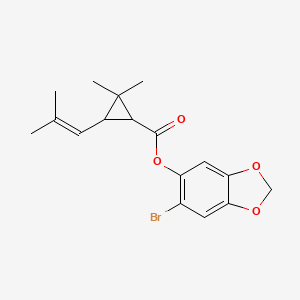

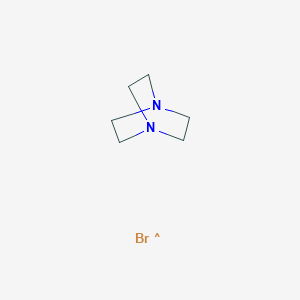
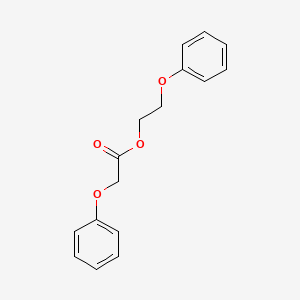
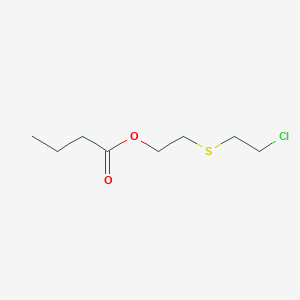

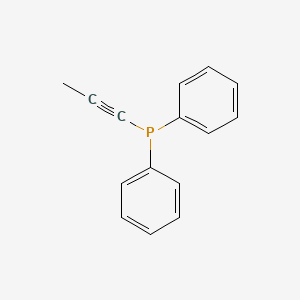

![1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate](/img/structure/B14723693.png)
